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Compound of Interest

Compound Name: Dimethyl oxobenzo dioxasilane

Cat. No.: B100100 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Dimethyl oxobenzo dioxasilane (IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one;

CAS: 17902-57-7). Due to the limited availability of published experimental spectra for this

specific compound, this document presents predicted and theoretical data based on the

analysis of its functional groups and known spectroscopic principles for organosilicon

compounds. This guide is intended to serve as a reference for researchers in the fields of

chemistry, materials science, and drug development.

Molecular Structure
Dimethyl oxobenzo dioxasilane possesses a heterocyclic structure containing a silicon atom

integrated into a six-membered ring fused to a benzene ring. The silicon atom is also bonded to

two methyl groups.

Chemical Formula: C₉H₁₀O₃Si[1]

Molecular Weight: 194.26 g/mol [1]

IUPAC Name: 2,2-dimethyl-1,3,2-benzodioxasilin-4-one[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds. Below are the predicted ¹H, ¹³C, and ²⁹Si NMR chemical shifts for Dimethyl
oxobenzo dioxasilane. These predictions are based on the typical chemical shift ranges for

the functional groups present in the molecule.

Predicted NMR Data

¹H NMR

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Assignment

Aromatic Protons 7.0 - 8.0 Multiplet 4H C₆H₄

Methyl Protons 0.2 - 0.5 Singlet 6H Si-(CH₃)₂

¹³C NMR
Predicted Chemical Shift

(ppm)
Assignment

Carbonyl Carbon 160 - 170 C=O

Aromatic Carbons 120 - 140 C₆H₄

Methyl Carbons -5 - 5 Si-(CH₃)₂

²⁹Si NMR
Predicted Chemical Shift

(ppm)
Assignment

Silicon -10 to -30 O-Si(CH₃)₂-O

Infrared (IR) Spectroscopy (Theoretical)
Infrared spectroscopy measures the vibration of atoms in a molecule and is used to determine

the functional groups. The following table outlines the expected characteristic absorption bands

for Dimethyl oxobenzo dioxasilane.
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Theoretical IR Absorption Bands
Functional Group

Characteristic Absorption

(cm⁻¹)
Intensity

C=O (Ester) 1720 - 1740 Strong

Si-O-C 1000 - 1100 Strong

Si-CH₃ 1250 - 1270, 750 - 860 Strong, Medium

C-H (Aromatic) 3000 - 3100 Medium

C=C (Aromatic) 1450 - 1600 Medium to Weak

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The predicted monoisotopic mass of Dimethyl oxobenzo
dioxasilane is 194.03992071 Da.[1] PubChem also provides predicted collision cross-section

(CCS) values for various adducts, which is a parameter related to the ion's shape and size.

Predicted Mass Spectrometry Data
Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 195.04720 134.4

[M+Na]⁺ 217.02914 144.0

[M-H]⁻ 193.03264 140.8

[M+NH₄]⁺ 212.07374 155.2

[M]⁺ 194.03937 136.6

[M]⁻ 194.04047 136.6

Data sourced from PubChem predictions.[2]

Experimental Protocols
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Detailed methodologies for the spectroscopic analysis of organosilicon compounds are

provided below. These are generalized protocols and may require optimization for Dimethyl
oxobenzo dioxasilane.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent should be based

on the sample's solubility and the solvent's residual peak, ensuring it does not overlap with

signals of interest.

Instrument Setup:

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Tune and shim the instrument to ensure a homogeneous magnetic field.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon

atoms.

For ²⁹Si NMR, polarization transfer techniques like INEPT or DEPT can be employed to

enhance the signal of the low-abundant ²⁹Si nucleus.[2]

Data Acquisition and Processing:

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at

0.00 ppm for ¹H and ¹³C NMR.

IR Spectroscopy Protocol
Sample Preparation:
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For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated

Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR

crystal.

For liquid samples: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample compartment (or the pure KBr

pellet/salt plates).

Data Acquisition and Processing:

Place the prepared sample in the spectrometer and record the spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

The resulting spectrum will show the percentage of transmittance or absorbance as a

function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Instrument Setup:

Use a mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Calibrate the mass spectrometer using a known standard to ensure accurate mass

measurements.

Data Acquisition and Processing:
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Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum over a relevant m/z range.

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to

fragment the parent ion and analyze the resulting fragment ions.

Visualizations
Molecular Structure and Spectroscopic Analysis
Workflow
The following diagrams illustrate the molecular structure of Dimethyl oxobenzo dioxasilane
and a general workflow for its spectroscopic analysis.

Dimethyl oxobenzo dioxasilane

molecule

Click to download full resolution via product page

Caption: Molecular structure of Dimethyl oxobenzo dioxasilane.
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Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution/Pelletizing)
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data
of Dimethyl Oxobenzo Dioxasilane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100100#spectroscopic-data-of-dimethyl-oxobenzo-
dioxasilane-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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